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Compound of Interest

Compound Name: AZ683

Cat. No.: B15580366

Alisertib (MLN8237) is a selective and potent oral inhibitor of Aurora A kinase (AURKA), a key
regulator of mitotic progression.[1] Overexpression of AURKA is implicated in the pathogenesis
of various human malignancies, making it a compelling target for cancer therapy. This technical
guide provides an in-depth overview of the discovery, preclinical development, and clinical
evaluation of Alisertib, tailored for researchers, scientists, and drug development professionals.

Data Presentation
In Vitro Potency and Selectivity

Alisertib has demonstrated potent inhibitory activity against Aurora A kinase in both cell-free
and cell-based assays. It exhibits significant selectivity for Aurora A over Aurora B kinase.
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Assay Type Target IC50 (nM) Notes

Highly potent
Cell-free assay Aurora A 1.2 inhibition in a cell-free

system.

Over 200-fold
Cell-free assay Aurora B 396.5 selectivity for Aurora A

over Aurora B.[2]

Cell-based (HelLa) Aurora A - -

High selectivity
Cell-based (HeLa) Aurora B 1,534 maintained in a
cellular context.

200-fold higher
selectivity for Aurora A

Cell-based (HCT-116) - - over Aurora B in this
colorectal cancer cell
line.[3]

Preclinical Efficacy: In Vitro Cell Proliferation

Alisertib has shown broad anti-proliferative activity across a diverse range of cancer cell lines.

Cell Line Cancer Type Alisertib IC50 (nmoliL)
HCT-116 Colorectal Cancer 15 - 469 (range)

Multiple Myeloma Multiple Myeloma 3-1,710[2]

CRL-2396 Peripheral T-cell Lymphoma 80 - 100[4]

TIB-48 Peripheral T-cell Lymphoma 80 - 100[4]

Preclinical Efficacy: In Vivo Xenograft Models

In vivo studies using human tumor xenograft models in mice have demonstrated the anti-tumor
activity of Alisertib.
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Tumor Growth

Xenograft Dosing o
Cancer Type ) Inhibition (TGI) Notes
Model Regimen
(%)
Dose-dependent
Colorectal 3 mg/kg, once tumor growth
HCT-116 ) 43.3[5] o
Cancer daily inhibition
observed.[5]
Colorectal 10 mg/kg, once
HCT-116 _ 84.2[5]
Cancer daily
Colorectal 30 mg/kg, once
HCT-116 _ 94.7[5]
Cancer daily
Broad anti-tumor
activity across a
Various Diverse 30 mg/kg >76 diverse set of
xenograft
models.[5]
Multiple Multiple
15 mg/kg 42[2]
Myeloma Myeloma
Multiple Multiple
30 mg/kg 80[2]
Myeloma Myeloma

Clinical Trial Data: Phase | Dose Escalation

Phase | studies have established the maximum tolerated dose (MTD) and recommended

Phase 2 dose (RP2D) of Alisertib.
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Dose-Limiting

Trial ID / Patient Combination MTDIRP2D of L
. ) ) Toxicities
Reference Population Agent Alisertib
(DLTs)
20 mg twice daily )
_ Diarrhea,
Advanced Solid ) (days 1-3 and 8- )
NCT01923337 Irinotecan dehydration,
Tumors 10 of a 21-day )
neutropenial6]
cycle)[6]
. 30 mg twice daily
Phase | (TAK- Refractory Solid
TAK-228 (days 1-7 of a -
228) Tumors
21-day cycle)[7]
Phase | Advanced Solid o 50 mg twice ]
o Gemcitabine ) Neutropenia[8]
(Gemcitabine) Tumors daily[8][9]

Clinical Trial Data: Phase Il Efficacy

Phase Il trials have evaluated the efficacy of Alisertib in various hematological and solid

tumors.
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Median

. Overall .
Trial ID | Treatment Progression-
Cancer Type Response .
Reference Arm(s) Free Survival
Rate (ORR) (%)
(PFS) (months)
Relapsed/Refract  Alisertib 50 mg
Friedberg et al., ory Aggressive twice daily for 7
g Yy AgQ | y 27[1][10] i
2014 B- and T-cell days in 21-day
NHL cycles[10]
Alisertib
Endocrine-
] Monotherapy (50
TBCRCO041 Resistant
mg on days 1-3, 19.6[11] 5.6[11]
(NCT02860000) Advanced Breast
8-10, 15-17 of a
Cancer
28-day cycle)[11]
Endocrine-
TBCRCO041 Resistant Alisertib +
20.0[11] 5.4[11]
(NCT02860000) Advanced Breast  Fulvestrant[11]
Cancer
) Alisertib
Extensive-Stage
Monotherapy or
ALISCA-Lungl Small-Cell Lung 21-22[12] -

Cancer

in combination

with paclitaxel

Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method to determine the in vitro potency of Alisertib against

Aurora A kinase.

o Reagents and Materials:

o Purified recombinant Aurora A kinase.

o Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM DTT, 0.1 mg/mL BSA).
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[e]

[y-33P]ATP.

(¢]

Substrate peptide (e.g., Kemptide).

[¢]

Alisertib (serial dilutions).

[¢]

P81 phosphocellulose paper.

[e]

Scintillation counter.

» Procedure:
1. Prepare serial dilutions of Alisertib in the kinase buffer.

2. In a microplate, combine the recombinant Aurora A kinase, substrate peptide, and
Alisertib.

3. Initiate the kinase reaction by adding [y-33P]ATP.
4. Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
5. Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

6. Wash the P81 paper extensively with phosphoric acid to remove unincorporated [y-
3PJATP.

7. Quantify the incorporated radioactivity using a scintillation counter.

8. Calculate the IC50 value by plotting the percentage of kinase inhibition against the
Alisertib concentration.

Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the effect of Alisertib on cancer cell
proliferation.

» Reagents and Materials:

o Cancer cell lines of interest.
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o Complete cell culture medium.
o 96-well plates.
o Alisertib (stock solution in DMSO).

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS).

o Solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF).

e Procedure:

1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

2. Treat the cells with serial dilutions of Alisertib for the desired duration (e.g., 72 hours).
Include a vehicle control (DMSO).

3. After the incubation period, add 10-20 pL of MTT solution to each well and incubate for 2-4
hours at 37°C, allowing for the formation of formazan crystals.

4. Carefully remove the medium and add 100-150 pL of the solubilizing agent to each well to
dissolve the formazan crystals.

5. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

Cell Cycle Analysis via Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with Alisertib.
e Reagents and Materials:
o Cancer cell lines.

o Complete cell culture medium.
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[e]

o

[¢]

[¢]

[e]

Alisertib.

Phosphate-buffered saline (PBS).

70% ethanol (ice-cold).

Propidium iodide (PI) staining solution (containing RNase A).

Flow cytometer.

Procedure:

. Seed cells and treat with Alisertib or vehicle control for the desired time (e.g., 24 or 48

hours).

. Harvest cells by trypsinization and wash with PBS.

. Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

Incubate at -20°C for at least 2 hours.

. Wash the fixed cells with PBS to remove the ethanol.

. Resuspend the cells in PI staining solution and incubate for 30 minutes at room

temperature in the dark.

. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

. Use appropriate software to model the cell cycle distribution and quantify the percentage

of cells in GO/G1, S, and G2/M phases.

Immunofluorescence for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle and chromosome alignment in

Alisertib-treated cells.

e Reagents and Materials:

o

Cells grown on coverslips.
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o Alisertib.

o PBS.

o Fixative (e.g., 4% paraformaldehyde in PBS).

o Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
o Blocking buffer (e.g., 1% BSA in PBS).

o Primary antibody against a-tubulin.

o Fluorescently labeled secondary antibody.

o DAPI (4',6-diamidino-2-phenylindole) for DNA staining.

o Antifade mounting medium.

o Fluorescence microscope.

Procedure:

1. Treat cells grown on coverslips with Alisertib or vehicle for the desired time.

2. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

3. Wash the cells with PBS.

4. Permeabilize the cells with permeabilization buffer for 10 minutes.

5. Wash with PBS.

6. Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

7. Incubate with the primary antibody against a-tubulin (diluted in blocking buffer) for 1 hour
at room temperature or overnight at 4°C.

8. Wash with PBS.
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9. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1
hour at room temperature in the dark.

10. Wash with PBS.

11. Counterstain the DNA with DAPI for 5 minutes.

12. Wash with PBS.

13. Mount the coverslips on microscope slides using antifade mounting medium.

14. Visualize the cells using a fluorescence microscope and analyze the morphology of the
mitotic spindle and chromosome alignment.

Mandatory Visualization
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Caption: The Aurora A Kinase signaling pathway during the G2/M phase of the cell cycle.
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Caption: A representative workflow for the discovery and development of a kinase inhibitor.

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.benchchem.com/product/b15580366?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15580366?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

